4-Methyl-3-(thiophen-3-yl)benzoic acid
Description
4-Methyl-3-(thiophen-3-yl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 4-position and a thiophen-3-yl substituent at the 3-position of the aromatic ring. Thiophene rings are electron-rich heterocycles known to enhance π-π interactions in biological systems, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and target binding .
Properties
IUPAC Name |
4-methyl-3-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-2-3-9(12(13)14)6-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHFIHAQLGCGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(thiophen-3-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
4-Methyl-3-(thiophen-3-yl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic aromatic substitution reactions makes it valuable for creating derivatives with varied functional groups.
Research indicates that compounds containing thiophene and benzoic acid moieties exhibit biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, suggesting potential for development as anticancer agents.
Material Science
The compound is also explored in material science for its potential use in organic electronics and conductive polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methyl-3-(thiophen-3-yl)benzoic acid | Antimicrobial | 25 | |
| Derivative A (e.g., methyl ester variant) | Anticancer | 15 | |
| Thiophene derivative B | Antioxidant | 30 |
Table 2: Synthesis Methods
Case Study 1: Anticancer Properties
A study investigated the effects of various derivatives of 4-Methyl-3-(thiophen-3-yl)benzoic acid on breast cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to the parent compound, highlighting its potential as a lead structure for drug development.
Case Study 2: Organic Electronics
Research into the use of this compound in organic photovoltaics showed that its incorporation into polymer blends improved charge transport properties, leading to enhanced efficiency in solar cells. The findings suggest that further optimization could yield commercially viable materials for energy applications.
Mechanism of Action
The mechanism by which 4-Methyl-3-(thiophen-3-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(Thiophen-3-yl)benzoic acid (CAS 29886-64-4): This isomer places the thiophene at the 4-position instead of the 3-position. The 3-thiophene substitution in the target compound may offer better alignment with hydrophobic pockets in enzymes compared to the 4-substituted analogue .
- 4-Methyl-3-(trifluoromethyl)benzoic acid (CAS 261952-01-6) : Replacing thiophene with a trifluoromethyl (-CF₃) group increases lipophilicity and introduces strong electron-withdrawing effects. This enhances metabolic stability but may reduce π-stacking capacity compared to thiophene .
Functional Group Modifications
- 4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid (CAS 499770-94-4): Incorporates an acetamido-linked thiophene, adding a flexible spacer. This modification improves solubility (via hydrogen bonding) but may reduce rigidity, affecting target selectivity .
- 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 641569-94-0): Features an aminopyrimidine-pyridine substituent. The nitrogen-rich groups enhance interactions with kinase ATP pockets, making it a potent intermediate in leukemia therapeutics. 232.3 g/mol for the target compound) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Properties : DFT studies on analogous benzoic acids (e.g., ) suggest that electron-withdrawing groups (e.g., -CF₃) lower HOMO-LUMO gaps, enhancing reactivity. Thiophene’s electron-donating nature may stabilize charge-transfer complexes in materials science .
- Pharmaceutical Potential: The aminopyrimidine-pyridine analogue () demonstrates the importance of nitrogen heterocycles in kinase inhibition. The target compound’s thiophene could mimic these interactions with reduced synthetic complexity .
- Synthetic Challenges : Direct thiophene coupling (e.g., Suzuki-Miyaura) is a plausible route for the target compound, though yields may vary compared to ester or amide derivatives .
Biological Activity
4-Methyl-3-(thiophen-3-yl)benzoic acid (C12H10O2S), a compound characterized by its unique thiophene and benzoic acid moieties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
4-Methyl-3-(thiophen-3-yl)benzoic acid features a methyl group and a thiophene ring attached to a benzoic acid structure. The presence of the thiophene ring is significant as it often contributes to the biological activity of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H10O2S |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | 4-Methyl-3-(thiophen-3-yl)benzoic acid |
| CAS Number | 81476227 |
Biological Activity Overview
Research indicates that 4-Methyl-3-(thiophen-3-yl)benzoic acid exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and mediators.
- Antioxidant Properties : Preliminary studies suggest that 4-Methyl-3-(thiophen-3-yl)benzoic acid may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
The biological activity of 4-Methyl-3-(thiophen-3-yl)benzoic acid is believed to involve several mechanisms:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity.
- Receptor Binding : It could bind to various receptors, influencing signaling pathways related to inflammation and immune responses.
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that 4-Methyl-3-(thiophen-3-yl)benzoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
- Anti-inflammatory Research : In vitro experiments showed that the compound reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS), suggesting its anti-inflammatory potential .
- Antioxidant Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where 4-Methyl-3-(thiophen-3-yl)benzoic acid demonstrated notable free radical scavenging ability, comparable to standard antioxidants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
